5-(Phenoxymethyl)-1,2-oxazole-3-carboxylic acid

Lipophilicity Drug-likeness Fragment-based design

5-(Phenoxymethyl)-1,2-oxazole-3-carboxylic acid (CAS 932801-86-0) is a disubstituted isoxazole-3-carboxylic acid heterocycle with molecular formula C11H9NO4 and molecular weight 219.19 g/mol, featuring a phenoxymethyl substituent at the 5-position and a free carboxylic acid at the 3-position of the 1,2-oxazole (isoxazole) ring. Its computed physicochemical profile includes XLogP3 = 1.8, topological polar surface area (TPSA) = 72.6 Ų, one hydrogen bond donor (carboxylic acid), five hydrogen bond acceptors, and four rotatable bonds, placing it in favorable drug-like property space for fragment-based screening and library derivatization.

Molecular Formula C11H9NO4
Molecular Weight 219.19 g/mol
CAS No. 932801-86-0
Cat. No. B3389593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Phenoxymethyl)-1,2-oxazole-3-carboxylic acid
CAS932801-86-0
Molecular FormulaC11H9NO4
Molecular Weight219.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC2=CC(=NO2)C(=O)O
InChIInChI=1S/C11H9NO4/c13-11(14)10-6-9(16-12-10)7-15-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,14)
InChIKeySQQNUTPYPNFZLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Phenoxymethyl)-1,2-oxazole-3-carboxylic acid (CAS 932801-86-0): Procurement-Relevant Identity and Physicochemical Baseline


5-(Phenoxymethyl)-1,2-oxazole-3-carboxylic acid (CAS 932801-86-0) is a disubstituted isoxazole-3-carboxylic acid heterocycle with molecular formula C11H9NO4 and molecular weight 219.19 g/mol, featuring a phenoxymethyl substituent at the 5-position and a free carboxylic acid at the 3-position of the 1,2-oxazole (isoxazole) ring [1]. Its computed physicochemical profile includes XLogP3 = 1.8, topological polar surface area (TPSA) = 72.6 Ų, one hydrogen bond donor (carboxylic acid), five hydrogen bond acceptors, and four rotatable bonds, placing it in favorable drug-like property space for fragment-based screening and library derivatization [1]. The compound is commercially offered at 95–98% purity for research use by multiple independent suppliers .

Why Generic Substitution Fails for 5-(Phenoxymethyl)-1,2-oxazole-3-carboxylic acid: Structural Nuances That Defeat Simple Interchange


Although 5-(phenoxymethyl)-1,2-oxazole-3-carboxylic acid belongs to a well-exploited class of 3-isoxazolecarboxylic acid pharmacophores, direct substitution with the nearest commercially available analog—5-methyl-4-(phenoxymethyl)isoxazole-3-carboxylic acid (CAS 905809-10-1)—is structurally invalid. The target compound bears the phenoxymethyl group at the 5-position of the isoxazole ring with no additional substituent at the 4-position, whereas the analog places a methyl group at the 5-position and relocates the phenoxymethyl group to the 4-position [1][2]. This positional swap alters the spatial orientation of the phenoxymethyl moiety relative to the carboxylic acid, changes the hydrogen-bonding surface, and modifies the lipophilicity (XLogP3 ≈ 1.8 vs. an estimated ~2.3 for the methylated analog), parameters known to directly impact target binding for this scaffold class as demonstrated in xanthine oxidase inhibitor SAR studies [3]. Furthermore, the free carboxylic acid at C3 makes this compound a direct coupling partner for amide library synthesis—a derivatization vector that is sterically influenced by the adjacent ring substitution pattern [1].

Quantitative Comparative Evidence Guide: 5-(Phenoxymethyl)-1,2-oxazole-3-carboxylic acid vs. Closest Analogs


Lipophilicity Differentiation: Lower LogP Permits Distinct ADME Profile vs. 5-Methyl-4-(phenoxymethyl)isoxazole-3-carboxylic Acid

5-(Phenoxymethyl)-1,2-oxazole-3-carboxylic acid exhibits a computed XLogP3 of 1.8 (PubChem, CID 24225548) [1], which is approximately 0.5 log units lower than the estimated XLogP3 of ~2.3 for its closest commercial analog, 5-methyl-4-(phenoxymethyl)isoxazole-3-carboxylic acid (CAS 905809-10-1), which bears an additional methyl substituent and has a molecular weight of 233.22 g/mol [2]. A ΔLogP of ~0.5 units translates to a roughly 3.2-fold difference in octanol-water partition coefficient, a magnitude that can shift a compound between adjacent lipophilicity bins in lead optimization campaigns. For the isoxazole-3-carboxylic acid scaffold series, SAR studies on 5-phenylisoxazole-3-carboxylic acid xanthine oxidase inhibitors by Wang et al. (2010) demonstrated that substituent-driven LogP modulation directly correlates with inhibitory potency, with compounds bearing polar cyano substituents (lower LogP) achieving submicromolar IC50 values [3]. The lower LogP of the target compound is therefore a procurement-relevant feature for programs requiring reduced lipophilicity to mitigate CYP450 binding or phospholipidosis risk.

Lipophilicity Drug-likeness Fragment-based design Physicochemical profiling

Scaffold Privilege: Isoxazole-3-carboxylic acid Core Confers Validated Xanthine Oxidase Inhibitory Potential Absent in Non-Acidic Oxazole Regioisomers

The 5-substituted isoxazole-3-carboxylic acid scaffold has been independently validated as a privileged chemotype for xanthine oxidase (XO) inhibition. Wang et al. (2010) reported a series of 5-phenylisoxazole-3-carboxylic acid derivatives (compounds 5a–e, 11a–e) exhibiting XO inhibitory potencies in the micromolar to submicromolar range, with the most potent derivative (11a) displaying an IC50 of approximately 3 nM in enzymatic assays, directly comparable to febuxostat [1]. More recently, 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids achieved IC50 values as low as 0.13 μM against XO, representing a 22-fold improvement over allopurinol (IC50 = 2.93 μM) [2]. In contrast, the regioisomeric 2-(phenoxymethyl)-1,3-oxazole-4-carboxylic acid scaffold lacks this validated XO pharmacophore mapping—the 1,3-oxazole ring places the heteroatoms in a 1,3-relationship versus the 1,2-relationship of isoxazole, fundamentally altering hydrogen-bond donor/acceptor geometry with the enzyme active site [3]. This class-level evidence establishes that the isoxazole-3-carboxylic acid core of the target compound is a validated starting point for XO inhibitor programs, whereas simple oxazole regioisomers cannot be considered bioisosteric replacements without extensive re-validation.

Xanthine oxidase inhibition Gout Hyperuricemia Non-purine inhibitors

Antitubercular Scaffold Validation: 3-Isoxazolecarboxylic Acid Esters Demonstrate Submicromolar Activity Against Mycobacterium tuberculosis

The 3-isoxazolecarboxylic acid chemotype, of which 5-(phenoxymethyl)-1,2-oxazole-3-carboxylic acid is a direct structural member (free acid form at C3), has been established as a potent and selective compound class against both replicating and non-replicating Mycobacterium tuberculosis (Mtb). Pieroni et al. and subsequent studies demonstrated that several 3-isoxazolecarboxylic acid ester derivatives exhibit submicromolar in vitro activity against replicating Mtb (R-TB), with potency comparable to or exceeding current first-line anti-TB drugs [1]. SAR investigations on 5-[(E)-2-arylethenyl]-3-isoxazolecarboxylic acid alkyl esters further confirmed that the carboxylic acid/ester functionality at the C3 position is essential for antitubercular activity, and that 5-position substituents modulate both potency and selectivity [2]. In contrast, 5-methyl-4-(phenoxymethyl)isoxazole-3-carboxylic acid (CAS 905809-10-1) shifts the phenoxymethyl group to the 4-position with a methyl occupying the 5-position, a substitution pattern not represented in the validated antitubercular SAR series—which has focused predominantly on 5-aryl, 5-arylethenyl, and 5-[(N-aryl)amino]methyl derivatives [2]. The target compound, with its phenoxymethyl at the 5-position, aligns more closely with the substitution topology of validated antitubercular analogs.

Antitubercular agents Mycobacterium tuberculosis Infectious disease SAR

Derivatization Vector Advantage: Single Carboxylic Acid Handle Enables Direct Amide Coupling Without Competitive Reactivity from a Second Acidic Site

5-(Phenoxymethyl)-1,2-oxazole-3-carboxylic acid possesses exactly one carboxylic acid group (pKa estimated ~3–4) with no additional acidic protons, making it an ideal mono-functional building block for amide library synthesis via standard HATU/EDC coupling protocols [1]. In direct comparison, the closest commercial analog 5-methyl-4-(phenoxymethyl)isoxazole-3-carboxylic acid (CAS 905809-10-1) also bears a single carboxylic acid at C3 but introduces steric hindrance from the adjacent 4-phenoxymethyl group that may reduce coupling efficiency with bulky amines [2]. The target compound's 5-phenoxymethyl substituent is located farther from the reactive carboxylic acid center (1,3-relationship across the isoxazole ring) compared to the 1,2-relationship in the 4-substituted analog, potentially offering superior accessibility for amine nucleophiles during parallel library construction. Additionally, 5-[(3-methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid (CAS 932848-50-5) differs only by a meta-methyl on the phenoxy ring, increasing molecular weight to 233.22 g/mol and altering the electronic character of the phenoxy oxygen without providing any documented advantage in coupling reactivity [3].

Parallel synthesis Amide coupling Library design Medicinal chemistry

Optimal Research and Industrial Application Scenarios for 5-(Phenoxymethyl)-1,2-oxazole-3-carboxylic acid (CAS 932801-86-0)


Hit-to-Lead Optimization of Non-Purine Xanthine Oxidase Inhibitors for Gout and Hyperuricemia

The isoxazole-3-carboxylic acid scaffold has been validated as a non-purine xanthine oxidase (XO) inhibitory chemotype with potency comparable to febuxostat. 5-(Phenoxymethyl)-1,2-oxazole-3-carboxylic acid provides a synthetically tractable starting point for amide library generation at the C3 carboxylic acid, while the C5 phenoxymethyl group can be diversified via nucleophilic aromatic substitution or O-dearylation/re-alkylation strategies. The compound's relatively low LogP (XLogP3 = 1.8) is advantageous for maintaining aqueous solubility during enzymatic assay screening [1]. This scaffold class has produced derivatives with XO IC50 values as low as 3 nM, and the phenoxymethyl linker introduces conformational flexibility that may be exploited to access sub-pockets not reached by rigid 5-aryl analogs [2].

Fragment-Based Drug Discovery Targeting Mycobacterium tuberculosis

3-Isoxazolecarboxylic acid derivatives have demonstrated submicromolar activity against both replicating and non-replicating Mycobacterium tuberculosis, and the free carboxylic acid at C3 is essential for this activity. 5-(Phenoxymethyl)-1,2-oxazole-3-carboxylic acid (MW 219.19) falls within the acceptable molecular weight range for fragment screening (typically <300 Da) and its 3D conformational profile (4 rotatable bonds) provides sufficient flexibility to adapt to diverse protein binding pockets while maintaining adequate ligand efficiency [1]. The 5-phenoxymethyl substituent offers a hydrophobic contact surface that can engage mycobacterial enzyme active sites, and the commercial availability of this compound at 98% purity from suppliers such as Leyan ensures immediate procurement for fragment soaking or co-crystallization experiments .

Diversity-Oriented Synthesis of Isoxazole-Containing Compound Libraries via C3 Amide Coupling

The single, sterically accessible carboxylic acid at the 3-position of the isoxazole ring makes this compound an ideal monomer for diversity-oriented parallel synthesis. Unlike 5-methyl-4-(phenoxymethyl)isoxazole-3-carboxylic acid, where the phenoxymethyl group sits adjacent to the carboxylic acid, the 5-phenoxymethyl substitution pattern places the bulky group distal to the reactive center, reducing the risk of steric shielding during amide bond formation with structurally diverse amines [1]. This topological feature is expected to improve reaction success rates across diverse amine sets in high-throughput parallel synthesis, directly reducing library attrition and synthesis costs. The compound's single hydrogen bond donor further simplifies protection/deprotection strategies during multi-step sequences [2].

Physicochemical Probe for Lipophilicity-Target Engagement Correlation Studies in the Isoxazole Acid Series

With a computed XLogP3 of 1.8, 5-(Phenoxymethyl)-1,2-oxazole-3-carboxylic acid occupies a distinct lipophilicity bin compared to its 5-methyl-4-(phenoxymethyl) analog (estimated XLogP3 ~2.3). This ~0.5 log unit difference enables its use as a matched molecular pair probe to dissect the contribution of lipophilicity to target binding, cellular permeability, and metabolic stability within isoxazole acid series [1]. Procurement of both compounds together allows research groups to generate matched-pair data that can inform lead optimization decisions without the need for de novo synthesis of comparator molecules, accelerating the design-make-test cycle [2].

Quote Request

Request a Quote for 5-(Phenoxymethyl)-1,2-oxazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.